molecular formula C10H14N2O4 B1329584 3,4,5-Trimethoxybenzohydrazide CAS No. 3291-03-0

3,4,5-Trimethoxybenzohydrazide

Cat. No. B1329584
CAS RN: 3291-03-0
M. Wt: 226.23 g/mol
InChI Key: KQXHMNUXNHQSOW-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O4 . It is used in the preparation of compounds having photochromic and fluorescent properties .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxybenzohydrazide consists of a benzene ring substituted with three methoxy groups and one hydrazide group . The molecular weight is 226.2292 .


Physical And Chemical Properties Analysis

3,4,5-Trimethoxybenzohydrazide has a melting point of 158-160°C and a density of 1.197 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anti-Tumor Agent Development

3,4,5-Trimethoxybenzohydrazide: has been utilized in the design and synthesis of new compounds with potential anti-tumor properties . These compounds have been evaluated for their cytotoxicity against various cancer cell lines, including human gastric cancer (MGC-803), human breast cancer (MCF-7), and human hepatoma (HepG-2). The results have shown promising antiproliferative activity, making it a significant contributor to cancer research.

Chemical Synthesis of Flavonoids

The compound serves as a precursor in the synthesis of flavonoid benzimidazole derivatives . These derivatives are of interest due to their diverse biological activities, including their role as anti-tumor agents. The ability to link different chain alkanes to the flavonoid structure opens up a wide range of possibilities for medicinal chemistry.

Molecular Weight Determination

In the field of chemistry, 3,4,5-Trimethoxybenzohydrazide is used as a reference compound for molecular weight determination due to its well-defined molecular structure and weight of 226.2292 g/mol . This application is crucial for the accurate calculation of molecular formulas and the development of new chemical entities.

Mass Spectrometry

3,4,5-Trimethoxybenzohydrazide: is also used in mass spectrometry to help identify and quantify compounds within a sample . Its known mass spectrum can be used as a reference or calibration point in the analysis of complex mixtures.

Safety and Hazards

3,4,5-Trimethoxybenzohydrazide may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is classified as an irritant .

properties

IUPAC Name

3,4,5-trimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(13)12-11)5-8(15-2)9(7)16-3/h4-5H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXHMNUXNHQSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186570
Record name 3,4,5-Trimethoxybenzohydrazide
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxybenzohydrazide

CAS RN

3291-03-0
Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3291-03-0
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Record name 3,4,5-Trimethoxybenzohydrazide
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Record name 3,4,5-trimethoxybenzohydrazide
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Record name 3,4,5-TRIMETHOXYBENZOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3,4,5-Trimethoxybenzohydrazide?

A1: 3,4,5-Trimethoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O4. Its molecular weight is 226.23 g/mol. Spectroscopic characterization data, including 1H NMR, 13C NMR, IR, and MS, can be found in several research publications. [, , ]

Q2: How does the structure of 3,4,5-Trimethoxybenzohydrazide influence its biological activity?

A2: Research indicates that the presence of electron-withdrawing groups like chlorine (Cl) and nitro (NO2) on the benzylidene ring of 3,4,5-Trimethoxybenzohydrazide derivatives enhances antimicrobial activity. [] This suggests a structure-activity relationship (SAR) where electron-withdrawing groups contribute to potency.

Q3: Can you elaborate on the synthesis of 3,4,5-Trimethoxybenzohydrazide derivatives and their potential applications?

A3: Derivatives of 3,4,5-Trimethoxybenzohydrazide are commonly synthesized through the condensation reaction of 3,4,5-Trimethoxybenzohydrazide with various aromatic or heteroaromatic aldehydes. [, ] These derivatives have shown promising results in biological assays, particularly for antibacterial and antifungal activities. [, ] Additionally, some derivatives demonstrate antidiabetic properties comparable to insulin. []

Q4: What is the significance of hydrogen bonding in the crystal structures of 3,4,5-Trimethoxybenzohydrazide derivatives?

A4: X-ray crystallography studies reveal that intermolecular hydrogen bonds (N—H⋯O and O—H⋯O) are crucial for stabilizing the crystal structures of 3,4,5-Trimethoxybenzohydrazide derivatives. [, , , , , , , ] These hydrogen bonds contribute to the formation of specific structural motifs, such as one-dimensional infinite-chain structures. []

Q5: Has 3,4,5-Trimethoxybenzohydrazide been investigated for its potential as a DNA gyrase inhibitor?

A5: Yes, chalcone-based pyrazolines derived from 3,4,5-Trimethoxybenzohydrazide have been explored as potential DNA gyrase inhibitors. [] Molecular docking studies indicated favorable interactions with the DNA gyrase receptor, suggesting their potential as antibacterial agents. []

Q6: What research has been conducted on the antidiabetic properties of 3,4,5-Trimethoxybenzohydrazide derivatives?

A6: The compound (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide has shown promising incretinomimetic and insulinomimetic effects. [] It improved glucose tolerance in glucose tolerance tests (GTT), suggesting potential in managing glycemic homeostasis. []

Q7: Has 3,4,5-Trimethoxybenzohydrazide or its derivatives been explored in the context of cancer research?

A7: Research on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide has demonstrated its ability to act as a microtubule destabilizer. [] This property makes it a compound of interest for potential anticancer therapies, as microtubule disruption can inhibit cancer cell growth and division. []

Q8: Are there any insights into the mechanism of action of 3,4,5-Trimethoxybenzohydrazide in relation to its biological activities?

A8: Studies on (2E)‐N′‐(1′‐Naphthyl)‐3,4,5‐Trimethoxybenzohydrazide revealed its ability to enhance glucose uptake in skeletal muscle. [] This effect was linked to increased GLUT4 expression and translocation to the plasma membrane, potentially involving PI-3K and MAPK pathways. []

Q9: What analytical methods are commonly employed in the characterization and study of 3,4,5-Trimethoxybenzohydrazide?

A9: Various spectroscopic techniques, including IR, 1H NMR, and X-ray crystallography, are frequently used to characterize the structure and properties of 3,4,5-Trimethoxybenzohydrazide and its derivatives. [, , , , , , , , , ] These methods provide valuable insights into the molecular structure, bonding patterns, and crystal packing arrangements.

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